Z-Selective Stereochemistry Versus E-Isomer: Synthetic Accessibility and Configurational Purity
The target compound bears a geometrically defined Z-configuration at the tetrasubstituted alkene, established via Suzuki-Miyaura coupling to alkenes of known geometry [1]. In contrast, the corresponding E-isomer (E)-octenylboronic acid pinacol ester is synthesized via 9-BBN-catalyzed hydroboration of 1-octyne with pinacolborane in 69% isolated yield, and its Suzuki coupling with aryl chlorides proceeds in 54-98% yield under optimized conditions (SPhos, K2CO3, DMF) [2]. The Z-isomer is not accessible via this direct hydroboration route and requires alternative stereoselective methods such as acid-mediated elimination of α-hydroxyboronate esters, where Z-trisubstituted vinyl boronates are formed as the major isomer [1]. For procurement, selecting the Z-isomer is mandatory when the downstream target requires a Z-olefin geometry.
| Evidence Dimension | Stereochemical identity and synthetic accessibility |
|---|---|
| Target Compound Data | Z-configuration at C4 of oct-4-en-4-yl chain; formed as Z-isomer via acid-mediated elimination; confirmed by Suzuki coupling to alkenes of known geometry |
| Comparator Or Baseline | (E)-octenylboronic acid pinacol ester: synthesized via 9-BBN-catalyzed hydroboration in 69% yield; cross-couples with aryl chlorides in 54-98% yield |
| Quantified Difference | E-isomer accessible in 69% yield via direct hydroboration; Z-isomer requires alternative stereoselective routes; stereochemistry is not interchangeable |
| Conditions | Z-isomer stereochemistry confirmed by Suzuki-Miyaura coupling to alkenes of known geometry (J. Org. Chem. 2014); E-isomer yields from Pd/SPhos/K2CO3/DMF system (AJUR 2023) |
Why This Matters
The Z-geometry is irreplaceable for synthesizing Z-configured alkenes, which are prevalent in biologically active natural products and cannot be obtained from the E-isomer without additional isomerization steps.
- [1] Guan, W.; Michael, A. K.; McIntosh, M. L.; Koren-Selfridge, L.; Scott, J. P.; Clark, T. B. Stereoselective Formation of Trisubstituted Vinyl Boronate Esters by the Acid-Mediated Elimination of α-Hydroxyboronate Esters. J. Org. Chem. 2014, 79 (15), 7199-7204. View Source
- [2] Mukai, S.; Werner, N. S. Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides. American Journal of Undergraduate Research 2023, 20 (1), 37-46. View Source
